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Compound of Interest

Compound Name: 6-Ethoxypyridine-2-carbaldehyde

Cat. No.: B1419532

Introduction

The pyridine-2-carbaldehyde framework is a cornerstone in modern synthetic chemistry,
serving as a precursor to a vast array of therapeutically and industrially significant molecules.[1]
[2] Its unique combination of a reactive aldehyde and a coordinating pyridine ring makes it an
invaluable building block for constructing complex heterocyclic systems.[1] The introduction of
substituents onto the pyridine ring allows for the fine-tuning of the molecule's steric and
electronic properties, thereby modulating its reactivity and the characteristics of the resulting
products.

This guide focuses on the synthetic utility of 6-alkoxypyridine-2-carbaldehydes, a class of
reagents distinguished by an electron-donating alkoxy group at the C6 position. This
substitution enhances the electron density of the pyridine ring and influences the electrophilicity
of the formyl group. Due to a greater availability of published data, 6-methoxypyridine-2-
carbaldehyde (CAS 54221-96-4) will be used as the primary exemplar throughout these
protocols. The principles and reactions discussed are directly applicable to its ethoxy analog, 6-
ethoxypyridine-2-carbaldehyde (CAS 85259-47-8), and other members of this class. This
document will provide researchers, scientists, and drug development professionals with a
detailed overview of the reactivity, core applications, and field-proven protocols for leveraging
these powerful synthetic intermediates.
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Physicochemical Properties and Reactivity Profile

The strategic placement of the alkoxy group at the C6 position, opposite the nitrogen atom,
imparts a distinct electronic character to the molecule. It acts as an electron-donating group
through resonance, which can subtly modulate the reactivity of the aldehyde and the aromatic
system.

Table 1: Physicochemical Properties of 6-Methoxypyridine-2-carbaldehyde

Property Value Reference
CAS Number 54221-96-4
Molecular Formula C7H7NO:2
Molecular Weight 137.14 g/mol
Appearance Not specified (typically an oil or
low-melting solid)
Boiling Point 103-104 °C at 20 mmHg [3]
Density 1.140 g/mL at 25 °C [3]
Refractive Index n20/D 1.532 [3]

The molecule possesses three primary sites for chemical transformation, as illustrated below.
The causality behind its versatility lies in the orthogonal reactivity of these sites.
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Caption: Key reactive sites of 6-alkoxypyridine-2-carbaldehyde.
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Core Synthetic Applications & Protocols

The utility of 6-alkoxypyridine-2-carbaldehydes spans multiple reaction classes, from
fundamental condensations to the synthesis of complex, bioactive scaffolds.

Application 2.1: Synthesis of Iminopyridine Ligands via
Schiff Base Condensation

Expert Rationale: The reaction between the aldehyde functional group and primary amines to
form Schiff bases (imines) is one of its most fundamental and reliable transformations.[1] The
resulting iminopyridine structure is a classic bidentate ligand, capable of chelating to a wide
variety of metal centers.[4] This application is crucial in the fields of coordination chemistry,
catalysis, and materials science. The choice of a non-protic solvent like ethanol or methanol is
key, as it effectively solvates the reactants and the imine product while allowing for the
straightforward removal of the water byproduct, often aided by a mild acid catalyst to activate
the carbonyl.

Protocol 2.1: Synthesis of a (6-methoxypyridin-2-yl)methylene-aniline

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 6-methoxypyridine-2-carbaldehyde (1.0 mmol, 137 mg).

e Solvent and Reactant Addition: Dissolve the aldehyde in absolute ethanol (15 mL). Add
aniline (1.0 mmol, 93 mg, 91 pL) to the solution, followed by 2-3 drops of glacial acetic acid
to catalyze the reaction.

e Reaction Conditions: Stir the mixture at reflux (approx. 80 °C) for 2-4 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate
eluent system. The formation of the imine product will be indicated by a new, less polar spot
compared to the starting aldehyde.

e Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.
Reduce the solvent volume to approximately 2-3 mL under reduced pressure. The product
will often precipitate or crystallize upon cooling.

 Purification: Collect the solid product by vacuum filtration, washing with a small amount of
cold ethanol. If no solid forms, perform an extraction with ethyl acetate (3 x 20 mL) and
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water. Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate in vacuo. The crude product can be further purified by recrystallization from
ethanol or column chromatography if necessary.

o Characterization: The final product should be characterized by 'H NMR, 3C NMR, and Mass
Spectrometry to confirm its structure and purity. Expected *H NMR signals include a
characteristic imine proton (—CH=N-) singlet around 8.5-8.9 ppm.
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Caption: Mechanism of acid-catalyzed Schiff base formation.

Application 2.2: Synthesis of Antineoplastic
Thiosemicarbazones

Expert Rationale: The condensation of pyridine-2-carbaldehydes with thiosemicarbazide is a
well-documented route to a class of compounds with significant antitumor activity.[5] The
resulting thiosemicarbazones are potent metal chelators, and their biological activity is often
linked to their ability to bind essential metal ions within cells. This reaction proceeds readily
under mild, often acidic, conditions. The choice of aqueous ethanol as a solvent is strategic; it
dissolves the organic aldehyde while also being compatible with the salt-like thiosemicarbazide
hydrochloride, facilitating a homogenous reaction environment.

Protocol 2.2: Synthesis of 2-(6-methoxypyridin-2-yl)methylene)hydrazine-1-carbothioamide

o Reaction Setup: In a 100 mL round-bottom flask, dissolve thiosemicarbazide (1.2 mmol, 109
mg) in a mixture of 20 mL of ethanol and 5 mL of water. Gentle heating may be required.

o Aldehyde Addition: In a separate beaker, dissolve 6-methoxypyridine-2-carbaldehyde (1.0
mmol, 137 mg) in 10 mL of ethanol. Add this solution dropwise to the stirring
thiosemicarbazide solution at room temperature.
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Catalysis and Reaction: Add 3-4 drops of concentrated sulfuric acid to the mixture. A
precipitate often begins to form immediately.

Reaction Conditions: Heat the mixture to reflux (approx. 85 °C) for 1 hour to ensure complete
reaction.

Isolation and Purification: Cool the flask in an ice bath. Collect the precipitated solid by
vacuum filtration. Wash the solid sequentially with cold water (2 x 15 mL), cold ethanol (2 x
10 mL), and finally diethyl ether (1 x 10 mL) to remove impurities and aid in drying.

Drying: Dry the purified white or off-white solid product under vacuum to a constant weight.
The product is typically of high purity and often does not require further purification.

Self-Validation: The identity and purity should be confirmed by melting point analysis and
spectroscopy (NMR, IR). The IR spectrum should show the absence of the aldehyde C=0
stretch (around 1700 cm~?) and the appearance of C=N and C=S stretches.
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Bioactive Scaffold Synthesis Workflow
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Caption: Workflow from building block to bioactive scaffold.

Safety, Handling, and Characterization

Trustworthiness Through Safety and Verification: Proper handling and verification are

paramount for reproducible and safe science.

o Safety: 6-Methoxypyridine-2-carbaldehyde is classified as an irritant and potential sensitizer.

[3] It may cause skin and serious eye irritation, and respiratory irritation. Always handle this

chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat.
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o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents and strong bases. The compound may be sensitive to light and air over long
periods.

e Characterization:

[e]

'H NMR: Expect a singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm. The alkoxy
protons (e.g., -OCHs) will appear as a singlet around 3.9-4.1 ppm. Aromatic protons will be
visible in the 7.0-8.0 ppm region.

o 13C NMR: The aldehyde carbon is highly deshielded, appearing around 190-195 ppm. The
carbon bearing the alkoxy group will be in the 160-165 ppm region.

o IR Spectroscopy: A strong C=0 stretch for the aldehyde will be prominent around 1700-
1715 cm~1. C-O and aromatic C=C/C=N stretches will also be present.

o Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be
clearly identifiable.

Conclusion

6-Ethoxypyridine-2-carbaldehyde and its alkoxy analogs are highly valuable and versatile
building blocks in organic synthesis. Their well-defined reactivity allows for predictable and
efficient entry into diverse molecular scaffolds. From the straightforward synthesis of
iminopyridine ligands for catalysis to the construction of complex heterocyclic systems with
potent biological activity, these reagents empower chemists in drug discovery, materials
science, and beyond. The protocols and insights provided herein serve as a robust foundation
for researchers looking to incorporate this powerful synthetic tool into their programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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